

An In-depth Technical Guide to the Chemical Properties of Cyclopropanone Oxime

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Compound of Interest

Compound Name: *Cyclopropanone oxime*

Cat. No.: *B14282919*

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Abstract

Cyclopropanone oxime, a strained cyclic ketoxime, represents a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining a highly strained three-membered ring with the versatile reactivity of an oxime functional group, make it a valuable synthon for the preparation of novel chemical entities. This technical guide provides a comprehensive overview of the known chemical properties of **cyclopropanone oxime**, including its synthesis, spectral characteristics, and reactivity. Due to the limited availability of direct experimental data for **cyclopropanone oxime**, this guide leverages data from analogous compounds, particularly cyclopentanone oxime, to provide well-founded estimations of its physicochemical and spectroscopic properties. Detailed experimental protocols for the synthesis of related compounds are presented, which can be adapted for the preparation of **cyclopropanone oxime**. Furthermore, key reaction pathways are illustrated using Graphviz diagrams to provide a clear visual representation of its chemical behavior.

Physicochemical Properties

Direct experimental data for the melting and boiling points of **cyclopropanone oxime** are not readily available in the public domain. However, we can infer its physical state and volatility based on its molecular weight and comparison with analogous compounds.

Table 1: Physicochemical Properties of **Cyclopropanone Oxime** and Analogues

Property	Cyclopropanone Oxime (Predicted/Estimated)	Cyclopentanone Oxime (Experimental)
Molecular Formula	C ₃ H ₅ NO ^[1]	C ₅ H ₉ NO ^{[2][3]}
Molecular Weight	71.08 g/mol ^[1]	99.13 g/mol ^{[2][3]}
CAS Number	155045-16-2 ^{[1][4]}	1192-28-5 ^{[2][3]}
Melting Point	Likely a low-melting solid or liquid at room temperature	52-60 °C ^[2]
Boiling Point	Expected to be significantly lower than cyclopentanone oxime	196 °C ^[2]
Appearance	-	White to off-white crystalline powder ^[2]

Synthesis

The primary route for the synthesis of **cyclopropanone oxime** is the condensation reaction between cyclopropanone and hydroxylamine.^{[5][6]} Due to the inherent instability of cyclopropanone, this reaction is typically performed *in situ* or using a stable cyclopropanone equivalent.

General Experimental Protocol for the Synthesis of Cycloalkanone Oximes

This protocol is adapted from established procedures for the synthesis of alicyclic oximes and can be modified for the preparation of **cyclopropanone oxime**.^[7]

Materials:

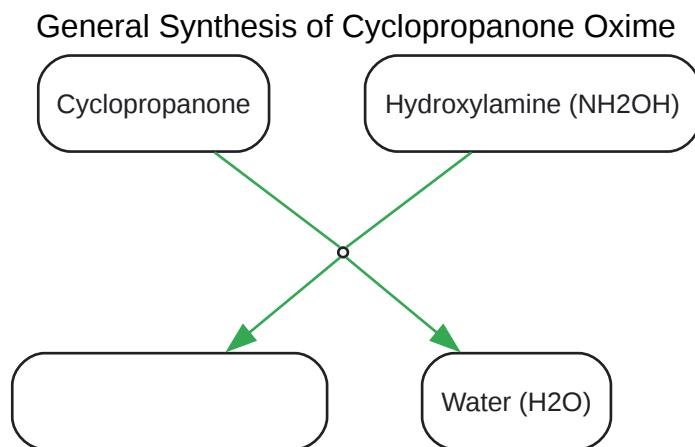
- Cycloalkanone (e.g., Cyclopentanone)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Potassium hydroxide (KOH) or other suitable base

- Water
- Diethyl ether or other suitable organic solvent for extraction

Procedure:

- A solution of hydroxylamine hydrochloride in water is prepared in a round-bottomed flask.
- A solution of potassium hydroxide in water is added to the hydroxylamine hydrochloride solution with stirring at room temperature.
- The cycloalkanone is then added to the reaction mixture.
- The reaction is stirred for a specified time, and the progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether).
- The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude oxime.
- The crude product can be purified by recrystallization or chromatography.

Diagram 1: General Synthesis of **Cyclopropanone Oxime**



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Caption: Reaction scheme for the synthesis of **cyclopropanone oxime**.

Spectroscopic Properties

Specific spectroscopic data for **cyclopropanone oxime** is scarce. The following tables provide predicted and analogous experimental data to aid in its characterization.

NMR Spectroscopy

The proton and carbon NMR spectra of **cyclopropanone oxime** are expected to show characteristic signals for the cyclopropyl ring protons and carbons, as well as a signal for the oxime hydroxyl proton.

Table 2: Predicted ^1H NMR Spectral Data for **Cyclopropanone Oxime** and Experimental Data for Cyclopentanone Oxime

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Cyclopropanone Oxime (Predicted)	~1.0-1.5	m	CH_2 (cyclopropyl)
~8-10	br s	N-OH	
Cyclopentanone Oxime (DMSO-d ₆)[8]	1.64-1.66	m	CH_2
2.23-2.25	m	CH_2	
10.18	s	N-OH	

Table 3: Predicted ^{13}C NMR Spectral Data for **Cyclopropanone Oxime** and Experimental Data for Cyclopentanone Oxime

Compound	Chemical Shift (δ) ppm	Assignment
Cyclopropanone Oxime (Predicted)	~10-20	CH ₂ (cyclopropyl)
	~160-170	C=N
Cyclopentanone Oxime ^[8]	25.5, 26.9, 33.1	CH ₂
165.7	C=N	

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropanone oxime** is expected to exhibit characteristic absorption bands for the O-H, C=N, and C-H bonds.

Table 4: Predicted IR Spectral Data for **Cyclopropanone Oxime** and Experimental Data for Analogous Oximes

Functional Group	Expected Wavenumber (cm^{-1}) for Cyclopropanone Oxime	Reference Wavenumber (cm^{-1}) for Cyclopentanone Oxime ^[7]
O-H stretch	3100-3600 (broad)	3229
C-H stretch (cyclopropyl)	~3000-3100	-
C=N stretch	1650-1690	1687
N-O stretch	~930-960	-

Mass Spectrometry (MS)

The mass spectrum of **cyclopropanone oxime** is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol). Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the cyclopropane ring.

Table 5: Predicted Mass Spectrum Fragmentation for **Cyclopropanone Oxime** and Experimental Data for Cyclopentanone Oxime

Fragment	m/z (Predicted for Cyclopropanone Oxime)	m/z (Experimental for Cyclopentanone Oxime)[9] [10]
[M] ⁺	71	99
[M-OH] ⁺	54	82
[M-NO] ⁺	41	69
[M-H ₂ O] ⁺	53	81

Reactivity

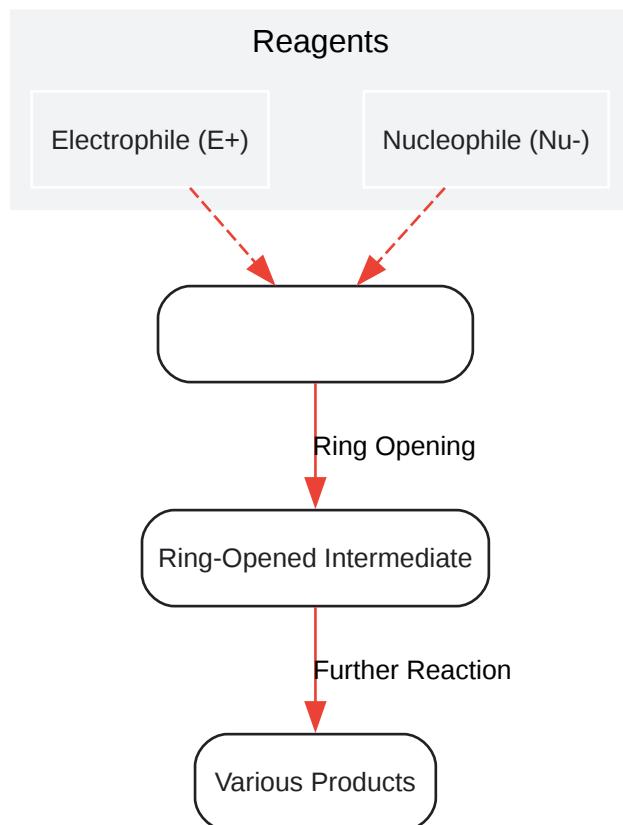
The reactivity of **cyclopropanone oxime** is dictated by the interplay between the strained cyclopropane ring and the nucleophilic/electrophilic nature of the oxime group.

Ring-Opening Reactions

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as treatment with electrophiles or nucleophiles. These reactions can lead to the formation of a variety of linear and heterocyclic compounds.

Diagram 2: Generalized Ring-Opening of **Cyclopropanone Oxime**

Generalized Ring-Opening of Cyclopropanone Oxime

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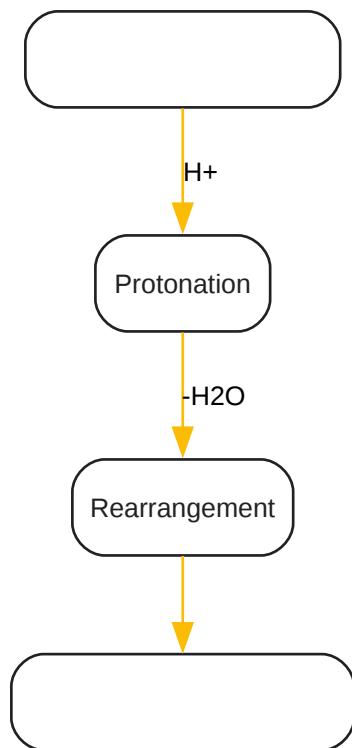
Caption: Ring-opening pathways of **cyclopropanone oxime**.

Beckmann Rearrangement

Like other ketoximes, **cyclopropanone oxime** is expected to undergo the Beckmann rearrangement when treated with acidic reagents. This reaction would lead to the formation of a four-membered lactam, β -lactam (azetidin-2-one). This transformation is of particular interest as β -lactams are core structures in many antibiotic drugs.

Diagram 3: Beckmann Rearrangement of **Cyclopropanone Oxime**

Beckmann Rearrangement of Cyclopropanone Oxime

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Caption: The Beckmann rearrangement pathway.

Reduction and Oxidation

The oxime functionality can be reduced to an amine or oxidized to regenerate the parent ketone or form other nitrogen-containing compounds, depending on the reagents and reaction conditions employed. The cyclopropyl group may also be susceptible to reduction under harsh conditions.

Stability and Handling

Cyclopropanone itself is known to be highly labile.^{[11][12]} While the corresponding oxime is expected to be more stable, caution should be exercised during its synthesis, purification, and storage. It is advisable to store the compound at low temperatures and under an inert

atmosphere to minimize potential decomposition. Oximes, in general, are known to be more stable to hydrolysis than corresponding imines.[13][14]

Conclusion

Cyclopropanone oxime is a molecule with considerable synthetic potential, primarily owing to its strained ring system and the versatile oxime group. While a comprehensive experimental dataset for this compound is currently lacking, this guide provides a detailed overview of its expected chemical properties based on established chemical principles and data from analogous structures. The provided experimental protocols and reaction pathways offer a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this intriguing molecule. Further experimental investigation into the properties and reactivity of **cyclopropanone oxime** is warranted to fully unlock its potential in synthetic and medicinal chemistry.

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